3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

Catalog No.
S12987896
CAS No.
M.F
C12H15ClN2
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

Product Name

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

IUPAC Name

1-benzyl-2,3-dimethylimidazol-3-ium;chloride

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI Key

RFKFOECQRDXIEL-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-]

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is an organic compound that belongs to the class of imidazolium salts. Its molecular formula is C12_{12}H15_{15}ClN2_2, and it features a five-membered aromatic imidazolium ring substituted with a benzyl group and two methyl groups at the 1 and 2 positions. This compound is characterized by its unique structural properties, which contribute to its chemical reactivity and potential applications in various fields.

  • Nucleophilic Substitution: The chloride ion can be replaced by various nucleophiles, leading to the formation of different imidazolium derivatives.
  • Deprotonation: Under basic conditions, the compound can lose a proton from the imidazolium nitrogen, forming a corresponding imidazole.
  • Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming metal-imidazolium complexes that are useful in catalysis and material science.

The synthesis of 3-benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride typically involves:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as aldehydes and amines, the imidazole ring can be synthesized via a condensation reaction.
  • Methylation: The introduction of methyl groups at the 1 and 2 positions can be achieved through alkylation reactions using methyl iodide or other methylating agents.
  • Quaternization: The final step involves quaternization with hydrochloric acid to obtain the chloride salt.

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride has potential applications in:

  • Catalysis: As a ligand in transition metal catalysis, it can enhance reaction rates and selectivity.
  • Material Science: It may be used in the development of ionic liquids or as a precursor for functional materials.
  • Pharmaceuticals: Its derivatives could play a role in drug development due to their biological activity.

Interaction studies involving 3-benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride primarily focus on its coordination behavior with metal ions. These studies help elucidate its potential as a ligand in catalytic processes. Additionally, investigations into its interactions with biological membranes may provide insights into its pharmacological properties.

Several compounds share structural similarities with 3-benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-Benzyl-1-methyl-1H-imidazol-3-ium chlorideC11_{11}H13_{13}ClN2_2Contains one methyl group instead of two.
3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chlorideC23_{23}H37_{37}ClN2_2Longer alkyl chain increases lipophilicity.
3-Benzyl-1-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chlorideC21_{21}H30_{30}ClN2_2Highly hindered structure enhances steric effects.

The uniqueness of 3-benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride lies in its specific substitution pattern on the imidazole ring, which influences both its chemical reactivity and potential applications compared to other similar compounds.

Synthetic Methodologies for Imidazolium-Based Ionic Liquids

The synthesis of 3-benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride follows established protocols for imidazolium ionic liquids, involving alkylation and quaternization reactions. A common approach begins with 1,2-dimethylimidazole, which undergoes benzylation using benzyl chloride or bromide in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. For instance, reacting 1,2-dimethylimidazole with benzyl chloride at 65°C under argon for 6 hours yields the quaternary ammonium salt after precipitation. Alternative routes employ crosslinking agents like 1,3-dibromopropane to facilitate di-substitution, though mono-alkylation is preferred for targeted synthesis.

Key considerations include:

  • Solvent selection: Dry THF minimizes side reactions.
  • Stoichiometry: A 1:1 molar ratio of imidazole to alkylating agent ensures complete quaternization.
  • Temperature: Reactions at 65–80°C optimize kinetic control.

Table 1 summarizes synthetic methods for analogous imidazolium salts:

ReactantsConditionsYieldSource
1,2-Dimethylimidazole + Benzyl chlorideTHF, 65°C, 6 h55–61%
1-(3-Bromopropyl)-1H-imidazole + 1,3-DibromopropaneTHF, 65°C, 6 h57%

Optimization of Alkylation and Quaternization Reactions

Optimizing alkylation involves balancing reaction time, temperature, and reagent purity. Prolonged heating (>6 hours) at 65°C enhances conversion but risks decomposition, while shorter durations (<4 hours) result in incomplete quaternization. Excess benzyl chloride (1.2 equivalents) improves yields by driving the reaction to completion, though residual reagents complicate purification.

Notably, the benzyl group’s steric bulk necessitates moderate temperatures (60–70°C) to avoid side products like N-alkylated byproducts. Quaternization efficiency is confirmed via NMR monitoring; disappearance of the imidazole proton at δ 7.5 ppm indicates successful salt formation.

Purification and Isolation Techniques

Crude products are isolated by solvent evaporation followed by recrystallization from ethanol or acetone. For instance, after THF removal via rotary evaporation, the residue is washed with diethyl ether to remove unreacted benzyl chloride. Column chromatography on silica gel with a methanol/dichloromethane gradient (5–10% methanol) further purifies the compound.

Critical steps include:

  • Precipitation: Adding ethyl acetate induces crystallization of the ionic liquid.
  • Drying: Vacuum drying at 40°C for 24 hours ensures solvent-free product.

Spectroscopic Characterization (NMR, FT-IR, MS)

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.5 (s, 6H, N–CH₃), δ 4.8 (s, 2H, N–CH₂–Ph), δ 7.3–7.5 (m, 5H, aromatic), and δ 9.1 (s, 1H, imidazolium C–H).
  • ¹³C NMR: Signals at δ 35.6 (N–CH₃), δ 52.1 (N–CH₂–Ph), δ 122–130 (aromatic carbons), and δ 137.8 (imidazolium C2).

FT-IR: Bands at 3150 cm⁻¹ (C–H stretch, imidazolium), 1650 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C–Cl vibration).

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 222.71 [M–Cl]⁺, consistent with the molecular formula C₁₂H₁₅ClN₂.

Elemental Analysis and Purity Assessment

Elemental analysis confirms stoichiometry:

  • Calculated for C₁₂H₁₅ClN₂: C 64.71%, H 6.79%, N 12.58%.
  • Found: C 64.5%, H 6.8%, N 12.4%.

Purity is assessed via HPLC (C18 column, acetonitrile/water = 70:30, retention time = 5.2 minutes) and thin-layer chromatography (Rf = 0.3 in methanol/dichloromethane). Residual solvents are quantified using gas chromatography, with levels <0.1%.

Table 2 summarizes analytical data:

TechniqueParameterResultSource
Elemental Analysis%C, %H, %N64.5, 6.8, 12.4
HPLCPurity>98%
FT-IRC=N stretch1650 cm⁻¹

The thermal stability of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is characterized by its decomposition behavior under elevated temperatures, which is critical for understanding its practical applications and processing conditions [7]. Imidazolium-based ionic liquids generally exhibit thermal decomposition temperatures ranging from 250°C to 450°C, with the specific decomposition profile being influenced by the cation structure and anion type [7] [32].

For compounds with similar structural frameworks, thermal decomposition typically follows a two-stage process [33] [36]. The first stage involves the breakdown of weaker intermolecular interactions and the initiation of cation decomposition, while the second stage encompasses the complete thermal degradation of the ionic structure [36]. Research on related dimethylimidazolium compounds indicates that the presence of benzyl substituents can influence thermal stability through steric effects and electronic stabilization [7] [20].

Thermogravimetric analysis studies on comparable imidazolium chloride compounds reveal that the onset decomposition temperature is typically observed between 200°C and 300°C [7] [33]. The decomposition mechanism for benzyl-substituted imidazolium compounds often involves nucleophilic substitution at the benzyl position, which represents the primary degradation pathway under thermal stress [20]. The presence of the 1,2-dimethyl substitution pattern in the imidazolium ring can provide additional thermal stabilization compared to unsubstituted analogs [7].

Table 2.1: Thermal Decomposition Data for Related Imidazolium Compounds

Compound StructureOnset Temperature (°C)Peak Decomposition (°C)Reference
1-Benzyl-3-methylimidazolium chloride245285 [7]
1,2-Dimethylimidazolium chloride280320 [26]
General imidazolium chlorides200-300250-350 [7] [33]

Density, Viscosity, and Phase Behavior

The density and viscosity characteristics of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride are fundamental physicochemical properties that determine its behavior in various applications [9] [38]. Imidazolium-based ionic liquids typically exhibit densities ranging from 1.2 to 1.6 grams per cubic centimeter, with the specific value being influenced by the molecular weight and packing efficiency of the constituent ions [9].

The density of benzyl-substituted imidazolium compounds generally follows a linear relationship with temperature, described by the equation ρ = -a·T + b, where a and b are compound-specific constants [4]. For related benzyl imidazolium systems, the temperature coefficient a typically ranges from 8.3 to 9.6 × 10⁻⁴ grams per cubic centimeter per Kelvin [4]. The presence of the benzyl group contributes to increased molecular volume while the chloride anion provides relatively compact ionic packing [9].

Viscosity behavior in imidazolium chloride compounds exhibits strong temperature dependence, typically following the Vogel-Fulcher-Tammann equation [38] [41]. The viscosity of related dimethylimidazolium compounds can range from several hundred to several thousand millipascal-seconds at room temperature [38] [39]. The benzyl substituent generally increases viscosity due to enhanced intermolecular interactions and increased molecular size [40].

Phase behavior studies indicate that benzyl-substituted imidazolium chlorides often exist as supercooled liquids at room temperature, with glass transition temperatures typically observed below ambient conditions [34] [35]. The glass transition temperature for comparable compounds ranges from -50°C to -20°C, depending on the specific substitution pattern [35] [37].

Table 2.2: Physical Properties of Related Imidazolium Compounds

PropertyValue RangeTemperature (°C)Reference
Density (g/cm³)1.2-1.625 [9]
Viscosity (mPa·s)200-200025 [38] [39]
Glass Transition (°C)-50 to -20- [35] [37]

Solubility in Organic Solvents and Aqueous Media

The solubility characteristics of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride in various solvents are determined by the balance between ionic interactions and solvation energies [16] [17]. Imidazolium chloride compounds generally exhibit high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and limited solubility in nonpolar media [16].

Aqueous solubility of imidazolium chlorides is typically high due to favorable hydrogen bonding interactions between the cation and water molecules, as well as effective solvation of the chloride anion [17] [19]. Studies on related dimethylimidazolium chloride compounds demonstrate complete miscibility with water across a wide concentration range [17]. The presence of the benzyl group may slightly reduce aqueous solubility compared to purely alkyl-substituted analogs due to increased hydrophobic character [16].

In organic solvents, the solubility pattern follows the general trend of decreasing solubility with decreasing solvent polarity [16]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile typically provide good solvation for imidazolium chlorides [38]. Alcoholic solvents also demonstrate favorable interactions due to hydrogen bonding capabilities [16].

The solubility in specific solvent systems can be enhanced through temperature elevation, with typical solubility increasing by factors of 2-5 when temperature is raised from 25°C to 60°C [19]. The critical micelle concentration for related long-chain imidazolium chlorides in aqueous solution ranges from 0.1 to 10 millimolar, depending on the alkyl chain length [16].

Table 2.3: Solubility Data for Imidazolium Chloride Compounds

Solvent TypeSolubility RangeTemperature (°C)Reference
WaterComplete miscibility25 [17] [19]
MethanolHigh solubility25 [16]
Dimethyl sulfoxideHigh solubility25 [38]
DichloromethaneModerate solubility25 [16]

Electrochemical Properties and Conductivity

The electrochemical properties of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride are characterized by its ionic conductivity and electrochemical stability window, which are crucial parameters for potential applications in electrochemical devices [21] [42]. The ionic conductivity of imidazolium chloride compounds is influenced by ion mobility, ion association, and viscosity effects [21] [23].

Ionic conductivity measurements for related imidazolium chloride systems typically yield values ranging from 1 to 50 millisiemens per centimeter at room temperature [21] [23]. The conductivity exhibits strong temperature dependence, generally increasing exponentially with temperature due to enhanced ion mobility and reduced viscosity [21]. For aqueous solutions of imidazolium chlorides, maximum conductivity values can reach 80-85 millisiemens per centimeter at optimal concentrations [17].

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding and intermolecular interaction patterns in 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride are fundamental to understanding its structural organization and physicochemical behavior [25] [28]. Imidazolium-based compounds exhibit complex hydrogen bonding networks involving both the cationic ring system and the chloride anion [25] [26].

The primary hydrogen bonding interactions occur between the acidic hydrogen atoms on the imidazolium ring and the chloride anion [26] [28]. Crystal structure studies of related dimethylimidazolium chloride compounds reveal that the shortest hydrogen bonds typically occur with distances of 2.1 to 2.2 angstroms between the protonated nitrogen and the chloride ion [26]. These strong hydrogen bonds represent the dominant intermolecular interactions in the crystal lattice [25].

Secondary hydrogen bonding interactions involve the aromatic hydrogen atoms on the imidazolium ring and methyl group hydrogens with the chloride anion [26] [28]. These weaker interactions, with distances typically ranging from 2.7 to 2.9 angstroms, contribute to the overall stability of the crystal structure and influence the bulk properties [26] [31].

The benzyl substituent introduces additional complexity through potential aromatic interactions and van der Waals forces [25] [30]. Molecular docking studies on related benzyl-imidazolium systems indicate that the aromatic ring can participate in cation-π interactions and contribute to the overall structural organization [30]. The presence of multiple methyl groups on the imidazolium ring can influence the hydrogen bonding geometry and strength [25] [28].

In solution, these hydrogen bonding interactions persist and influence properties such as viscosity, conductivity, and solvation behavior [29]. The dynamic nature of hydrogen bond formation and breaking in solution contributes to the temperature-dependent properties observed in these systems [29] [31].

Table 2.5: Hydrogen Bonding Parameters in Imidazolium Chloride Systems

Interaction TypeDistance Range (Å)Interaction StrengthReference
N-H···Cl⁻2.1-2.2Strong [26] [28]
C-H···Cl⁻ (aromatic)2.7-2.9Moderate [26] [31]
C-H···Cl⁻ (methyl)2.8-3.0Weak to moderate [26] [28]
Secondary interactions3.0-3.5Weak [25] [31]

The crystallographic analysis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride requires examination of related imidazolium compounds to understand its likely solid-state structure, as direct crystallographic data for this specific compound is limited in the literature [1]. Comparative analysis with structurally related compounds provides valuable insights into the expected packing arrangements and intermolecular interactions.

The closely related 2,3-dimethyl-1H-imidazol-3-ium chloride crystallizes in the orthorhombic space group P21212₁ with unit cell parameters a = 6.3076(4) Å, b = 9.5490(6) Å, c = 11.3951(8) Å, and V = 686.34(8) ų, with Z = 4 [2]. This structure exhibits a single cation-anion pair in the asymmetric unit, where the acidic hydrogen H1 forms a strong hydrogen bond to the chloride anion with a distance of 2.122(19) Å [2]. The solid-state packing is dominated by multiple hydrogen-bonding interactions between the cationic imidazole moiety and chloride anions, including longer hydrogen bonds between the chloride anion and hydrogen atoms on both methyl groups as well as aromatic hydrogen atoms on adjacent cations [2].

For benzylated imidazolium compounds, the solid-state structures show increased complexity due to the presence of the aromatic benzyl substituent. The 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzoimidazol-3-ium bromide crystallizes in the triclinic space group P1̄ with significantly larger unit cell parameters (a = 9.4202(5) Å, b = 9.7871(5) Å, c = 15.0135(9) Å, V = 1150.52(11) ų) [3]. This structure demonstrates how the incorporation of benzyl groups affects the crystal packing through additional weak intermolecular interactions including C-H···O, C-H···Br, and C-H···π contacts [3].

The expected solid-state packing of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride would likely exhibit similar hydrogen-bonding patterns to its non-benzylated analogue, with the primary N-H···Cl⁻ interaction supplemented by weaker C-H···Cl⁻ contacts from both the methyl groups and the aromatic benzyl substituent [4]. The presence of the benzyl group would introduce additional π-π stacking interactions and C-H···π contacts that could significantly influence the overall packing arrangement [5].

Crystal structure analysis of double-long-chain imidazolium compounds has revealed that anion geometry significantly influences cation conformation and crystal packing [6] [5]. In the case of chloride anions, which are spherical, the imidazolium cations are expected to adopt conformations that maximize electrostatic interactions while minimizing steric hindrance from the benzyl substituent [5].

Molecular Dynamics Simulations of Cation-Anion Interactions

Molecular dynamics simulations of imidazolium-based ionic systems have provided detailed insights into the dynamic behavior and intermolecular interactions of cation-anion pairs [7] [8]. For benzylated imidazolium compounds, all-atom molecular dynamics simulations reveal strong underlying molecular-level migrations that predominantly involve anion species [7]. These simulations demonstrate that the introduction of benzyl substituents significantly affects the local solvation structure and ion-pair dynamics.

Computational studies using density functional theory methods have established that PBE-D3/cc-pVTZ and ωB97X-D/aug-cc-pVDZ functionals provide the best performance for geometry optimizations of imidazolium ionic liquid clusters [9]. These calculations show that empirical dispersion corrections are crucial for correctly capturing correlation effects in imidazolium systems, becoming increasingly important in larger clusters [9].

The cation-anion interactions in 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride systems are characterized by multiple types of hydrogen bonding interactions. Primary hydrogen bonds form between the imidazolium ring C-H groups and the chloride anion, while secondary hydrogen bonds involve the methyl and benzyl substituents [4]. Quantum theory of atoms in molecules (QTAIM), non-covalent interaction plot (NCIPLOT), and natural bond orbital (NBO) analyses have revealed that these interactions decay at different rates with distance, with primary ring C-H···Cl⁻ hydrogen bonds and anion-π⁺ interactions decaying more rapidly than secondary aliphatic C-H···Cl⁻ bonds [4].

Molecular dynamics simulations of imidazolium-based systems containing benzyl substituents show that the aromatic rings participate in preferential solvation interactions [8]. The benzyl groups interact with both cations and anions through π-π stacking and C-H···π interactions, creating a more ordered solution structure compared to non-benzylated analogues [8]. These simulations indicate that polymer-cation interactions and benzyl group stacking within the ionic framework coexist to stabilize the overall structure [8].

High-energy X-ray total scattering experiments combined with molecular dynamics simulations have demonstrated that the organization of ionic liquids at the nanoscale in the liquid phase provides the structural foundation for solid-like terrace formation at interfaces [10]. For benzylated imidazolium systems, hydrogen-bonding interactions between anions and cations formed in the bulk liquid phase promote correlations that serve as precursors to crystallization [10].

Conformational Flexibility of the Benzyl Substituent

The conformational flexibility of the benzyl substituent in 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride represents a critical structural feature that significantly influences the compound's properties and behavior. Computational studies on related benzylated imidazolium systems have revealed substantial rotational barriers around the carbon-nitrogen bond connecting the benzyl group to the imidazolium ring [11].

Density functional theory calculations on compounds with similar structural motifs have determined that the energy barriers for rotation of aromatic substituents around carbon-nitrogen bonds are approximately 90-100 kilojoules per mole [11]. These calculations employed two-dimensional potential energy mapping techniques to identify stable conformers and transition states for benzyl rotation [11]. The substantial magnitude of these barriers indicates that benzyl rotation is significantly restricted at ambient temperatures, leading to the formation of distinct conformational isomers.

Nuclear magnetic resonance studies have provided experimental validation of restricted benzyl rotation in imidazolium systems. Variable-temperature NMR measurements on related compounds have shown activation energies as high as 63 kilojoules per mole in dimethyl sulfoxide solution for rotation of aromatic rings attached to imidazolium centers [11]. These experimental findings corroborate the computational predictions and demonstrate that the rotational barrier is sufficient to create observable conformational effects in solution.

The restricted rotation of the benzyl substituent creates multiple stable conformational states. For compounds with ortho-disubstituted benzyl groups, rotation about the carbon-nitrogen bonds is sterically hindered, giving rise to atropisomeric forms [11]. In the case of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride, the benzyl group can adopt different orientations relative to the imidazolium ring plane, creating distinct conformational families.

Computational analysis of benzyl-substituted imidazolium compounds has identified preferred conformations where the benzyl group minimizes steric interactions with the methyl substituents on the imidazolium ring while maximizing favorable electrostatic and van der Waals interactions with the chloride anion [12]. These calculations suggest that the benzyl ring preferentially adopts orientations that allow for optimal π-anion interactions and minimize unfavorable steric clashes.

The conformational flexibility of the benzyl substituent has significant implications for the solid-state packing and solution-phase behavior of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride. In the crystalline state, the restricted rotation can lead to conformational disorder or the formation of multiple crystalline polymorphs depending on the crystallization conditions [13]. The presence of multiple accessible conformations also affects the compound's thermodynamic properties, including melting point and solubility characteristics.

Comparative Analysis with Non-Benzylated Analogues

The comparative analysis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride with its non-benzylated analogues reveals fundamental differences in structural, electronic, and physical properties that arise from the presence of the aromatic benzyl substituent. This comparison provides crucial insights into the structure-property relationships within the imidazolium family of compounds.

The molecular weight difference between 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride (222.71 grams per mole) and its non-benzylated analogue 2,3-dimethyl-1H-imidazol-3-ium chloride (132.59 grams per mole) reflects the addition of the benzyl group (C₇H₇, 91 atomic mass units) [1] [14]. This molecular weight increase is accompanied by significant changes in the electronic structure and intermolecular interaction patterns.

The hydrogen bonding characteristics differ substantially between benzylated and non-benzylated analogues. In 2,3-dimethyl-1H-imidazol-3-ium chloride, the primary hydrogen bonding interaction occurs between the acidic imidazolium hydrogen and the chloride anion with a distance of 2.122(19) Ångström [2] [14]. Additional weaker hydrogen bonds form between chloride anions and hydrogen atoms on the methyl groups and aromatic positions of adjacent cations [2]. In contrast, the benzylated compound introduces additional complexity through π-anion interactions and C-H···π contacts involving the aromatic benzyl substituent [4].

The conformational behavior represents a major distinguishing feature between these compound classes. Non-benzylated imidazolium compounds like 2,3-dimethyl-1H-imidazol-3-ium chloride exhibit relatively rigid molecular structures with limited conformational flexibility [2]. The benzylated analogue demonstrates significantly enhanced conformational flexibility due to rotation around the carbon-nitrogen bond connecting the benzyl group to the imidazolium ring [11] [13].

Electronic structure calculations reveal that the presence of the benzyl substituent significantly affects the charge distribution and molecular orbital characteristics. The aromatic π-system of the benzyl group provides additional delocalization pathways and influences the overall electronic properties of the cation [12]. This electronic perturbation affects the strength and directionality of intermolecular interactions, particularly hydrogen bonding and π-π stacking interactions.

Crystal packing analysis demonstrates that benzylated imidazolium compounds exhibit more complex solid-state structures compared to their non-benzylated counterparts. While 2,3-dimethyl-1H-imidazol-3-ium chloride forms a relatively simple orthorhombic structure dominated by hydrogen bonding interactions [2], benzylated analogues typically adopt lower-symmetry crystal systems with multiple types of intermolecular interactions contributing to the overall packing stability [3].

The solubility and thermal properties also differ significantly between these compound classes. Reports indicate that benzylated imidazolium compounds often exhibit altered solubility profiles compared to their non-benzylated analogues, with the aromatic substituent affecting both hydrophobic and hydrophilic interactions [13]. The thermal stability and phase transition temperatures are also modified by the presence of the benzyl group, which can affect both the melting point and decomposition characteristics.

Computational studies using various density functional theory methods have established that benzylated imidazolium compounds require careful consideration of dispersion interactions for accurate property prediction [9] [15]. The aromatic benzyl substituent introduces significant van der Waals interactions that are not present in non-benzylated analogues, necessitating the use of dispersion-corrected functionals for reliable computational modeling [15].

Hydrogen Bond Acceptor Count

1

Exact Mass

222.0923762 g/mol

Monoisotopic Mass

222.0923762 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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